molecular formula C10H4Br2O2S2 B7795093 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene CAS No. 26554-59-6

4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene

Cat. No.: B7795093
CAS No.: 26554-59-6
M. Wt: 380.1 g/mol
InChI Key: MBENIJOZFNGNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Oligothiophene Frameworks in Conjugated Systems

Oligothiophene frameworks have emerged as one of the most significant classes of organic semiconductors over the past decade. rsc.org Their prominence stems from their versatile electronic properties and their capacity for self-assembly into well-ordered structures. rsc.org These conjugated systems form the active layer in numerous electronic devices, including thin-film transistors (TFTs), photovoltaic cells, and LEDs. rsc.org

The key advantage of using well-defined oligomers, such as bithiophenes, over their polymeric counterparts is the high degree of molecular and crystalline ordering that can be achieved. rsc.org This structural regularity is crucial for efficient charge transport. Oligo- and polythiophene-based materials are among the most prominent molecular semiconductors in OFETs and OPVs, benefiting from high intrinsic charge carrier mobilities, broad optical absorption across the visible spectrum, and good chemical stability. nih.gov The electron-rich nature of the thiophene (B33073) rings provides an abundance of electrons to the system, while the planar structure of bithiophene promotes effective π-conjugation. mdpi.com This extensive electron delocalization leads to a reduced energy gap and desirable photoelectric properties. mdpi.com

Defining the Research Context of 4,4'-Diformyl-2,2'-dibromo-3,3'-bithiophene (B429002)

The compound this compound is a highly functionalized molecule designed to be a versatile building block for complex conjugated materials. Its structure incorporates several key features that place it at the intersection of multiple research objectives in materials chemistry:

Dibromo Substituents: The bromine atoms at the 2 and 2' positions are crucial reactive sites. They are ideal for subsequent cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which allow for the extension of the conjugated system by linking the bithiophene unit to other aromatic moieties. nih.gov This functionality is essential for the synthesis of well-defined oligomers and polymers. ossila.com

Diformyl Substituents: The formyl (-CHO) groups at the 4 and 4' positions serve a dual purpose. As electron-withdrawing groups, they significantly modulate the electronic properties of the bithiophene core, lowering the HOMO and LUMO energy levels. Additionally, the aldehyde functionality provides a reactive handle for a variety of chemical transformations, such as Knoevenagel condensation or Wittig reactions, enabling the attachment of other functional groups, particularly strong electron acceptors. researchgate.net

Therefore, this compound is positioned as a multifunctional precursor for the synthesis of advanced organic materials. Its design allows for orthogonal functionalization, where the bromo- and formyl- groups can be reacted selectively to construct complex, tailor-made molecular architectures for targeted applications in organic electronics and photonics.

Overview of Research Trajectories in Halogenated and Formyl-Substituted Bithiophenes

Research involving functionalized bithiophenes is progressing along several key trajectories, with halogenated and formyl-substituted derivatives playing a central role.

Halogenated Bithiophenes: These compounds are primarily investigated as essential intermediates for the synthesis of larger conjugated systems. chemimpex.comossila.com The bromine substituents are particularly valued for their utility in cross-coupling reactions, serving as reliable leaving groups to build oligomeric and polymeric structures. chemimpex.com Research focuses on how the position of halogenation (e.g., 3,3'-, 4,4'-, or 5,5'-) impacts the resulting material's properties, including backbone planarity, solubility, and charge transport characteristics. chemimpex.comossila.com A significant trend is the use of dibromo-bithiophenes to create more complex, fused-ring aromatic systems, which can enhance molecular rigidity, promote π-stacking, and improve the performance of organic semiconductors. ossila.com

Formyl-Substituted Bithiophenes: The introduction of formyl groups onto the bithiophene scaffold is a key strategy for creating donor-π-acceptor (D-π-A) chromophores. researchgate.net The aldehyde group acts as a moderate electron acceptor and, more importantly, as a synthetic gateway to introduce stronger acceptor moieties. researchgate.netresearchgate.net A major research trajectory involves using formyl-bithiophenes as precursors for nonlinear optical (NLO) materials, where the push-pull electronic structure gives rise to large hyperpolarizabilities. researchgate.net Another area of focus is their use in synthesizing non-fullerene acceptors for organic solar cells, where the formyl group is condensed with compounds like malononitrile (B47326) or rhodanine (B49660) to create materials with tailored light absorption and electronic properties. mdpi.comresearchgate.net

The combination of both halogen and formyl functionalities on a single bithiophene unit, as seen in this compound, represents a sophisticated approach in materials design. This trajectory is aimed at producing highly versatile building blocks that offer multiple, independent pathways for chemical modification, enabling the precise engineering of materials with optimized properties for high-performance electronic and optoelectronic devices.

Data Tables

Table 1: Comparison of Brominated Bithiophene Isomers

Compound Name CAS Number Substituent Positions Key Research Applications
3,3'-Dibromo-2,2'-bithiophene (B32780) 51751-44-1 3,3' Intermediate for semiconducting polymers, OFETs, and fused heterocycles (e.g., DTP, DTS). ossila.com
4,4'-Dibromo-2,2'-bithiophene 51285-60-0 4,4' Building block for organic semiconductors in OPVs and OLEDs; precursor for conductive polymers. chemimpex.com
5,5'-Dibromo-2,2'-bithiophene 4805-43-8 5,5' Precursor for various conjugated polymers and oligomers used in organic electronics.

Table 2: Impact of Functional Groups on Bithiophene Properties

Functional Group Typical Position(s) Role and Impact on Properties
Bromo (-Br) 2, 2', 3, 3', 5, 5' Reactive Site: Enables extension of conjugation via cross-coupling reactions (e.g., Suzuki, Stille). ossila.comnih.govElectronic Modifier: Weakly electron-withdrawing. Solubility: Can improve solubility and processability. chemimpex.com
Formyl (-CHO) 4, 4', 5, 5' Electron Acceptor: Modulates electronic structure, creating donor-acceptor character. researchgate.netReactive Handle: Allows for further functionalization via condensation reactions (e.g., Knoevenagel). researchgate.net
Alkyl (-R) 3, 3' Solubilizing Group: Improves solubility in organic solvents for solution processing. Morphology Control: Influences molecular packing and film microstructure. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-(2-bromo-4-formylthiophen-3-yl)thiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O2S2/c11-9-7(5(1-13)3-15-9)8-6(2-14)4-16-10(8)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENIJOZFNGNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)C2=C(SC=C2C=O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221107
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26554-59-6
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26554-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene and Its Advanced Intermediates

Construction of the 3,3'-Bithiophene (B186561) Core

The formation of the carbon-carbon bond linking two thiophene (B33073) rings at their 3-positions is the foundational step. Metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for achieving this transformation, offering high yields and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. wiley-vch.de For the synthesis of 3,3'-bithiophenes, strategies typically involve the coupling of a 3-halothiophene with a 3-thienyl organometallic reagent.

The Kumada coupling, one of the earliest developed cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is advantageous for its use of readily prepared Grignard reagents. organic-chemistry.org The synthesis of a 3,3'-bithiophene core via Kumada coupling would typically involve the reaction of a 3-thienylmagnesium halide with a 3-halothiophene.

The general mechanism involves the oxidative addition of the organic halide to the metal catalyst (Ni or Pd), followed by transmetalation with the Grignard reagent, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While effective, the utility of the Kumada reaction can be limited by the high reactivity of Grignard reagents, which may not tolerate certain functional groups. organic-chemistry.org Improvements in this method have focused on catalyst systems and the use of alternative solvents like 2-methyl tetrahydrofuran (B95107) to minimize side-product formation and allow for higher reagent concentrations. google.comgoogle.com

Table 1: Overview of Kumada Cross-Coupling for Thiophene Derivatives

ParameterDescriptionTypical Components/Conditions
Organometallic Reagent Grignard Reagent3-Thienylmagnesium bromide/chloride
Organic Halide Aryl or Vinyl Halide3-Bromothiophene (B43185) or 3-chlorothiophene
Catalyst Nickel or Palladium complexesNi(dppp)Cl₂, Pd(PPh₃)₄
Solvent Ethereal solventsTetrahydrofuran (THF), Diethyl ether, 2-Methyl-THF
Key Advantage Economic, direct use of Grignard reagents. organic-chemistry.orgReadily available starting materials.
Limitation Limited functional group tolerance. organic-chemistry.orgPotential for dithienyl side-product generation. google.comgoogle.com

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide catalyzed by a palladium complex. researchgate.netmdpi.com Its popularity stems from the mild reaction conditions, commercial availability and stability of organoboron reagents, and high tolerance for a wide range of functional groups. gre.ac.uk

For the synthesis of a 3,3'-bithiophene, this would involve coupling a 3-thiopheneboronic acid with a 3-halothiophene. The reaction typically requires a base to activate the organoboron species for the transmetalation step. mdpi.com This method has been successfully applied to synthesize various thiophene-containing biaryls and macrocycles. researchgate.netacs.org

Table 2: Overview of Suzuki-Miyaura Cross-Coupling for Thiophene Derivatives

ParameterDescriptionTypical Components/Conditions
Organometallic Reagent Organoboron Compound3-Thiopheneboronic acid or its pinacol (B44631) ester
Organic Halide Aryl or Vinyl Halide/Triflate3-Bromothiophene, 3-Iodothiophene
Catalyst Palladium complexesPd(PPh₃)₄, PdCl₂(dppf)
Base Inorganic baseNa₂CO₃, K₂CO₃, NaOH
Solvent Often aqueous mixturesToluene/Water, THF/Water, n-Butanol/Water acs.org
Key Advantage High functional group tolerance, stable reagents. researchgate.netEnvironmentally benign boron byproducts.
Limitation Potential for competitive protodeboronation.Catalyst sensitivity.

The Stille coupling reaction joins an organostannane (organotin) compound with an organic halide, catalyzed by palladium. wiley-vch.delibretexts.org A key advantage of the Stille reaction is its exceptional tolerance for a vast array of functional groups, as organostannanes are generally unreactive towards many functionalities that are incompatible with more reactive organometallics. wiley-vch.deacs.org

To form a 3,3'-bithiophene, a 3-(tributylstannyl)thiophene can be coupled with a 3-halothiophene. The reaction proceeds under neutral, mild conditions and does not require a base. harvard.edu While highly effective, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction products. harvard.edu Despite this, Stille coupling remains a powerful method for synthesizing complex molecules, including conjugated polymers and heteropolyaromatics. wiley-vch.deacs.orgnih.gov

Table 3: Overview of Stille Cross-Coupling for Thiophene Derivatives

ParameterDescriptionTypical Components/Conditions
Organometallic Reagent Organostannane3-(Tributylstannyl)thiophene, 3-(Trimethylstannyl)thiophene
Organic Halide Aryl or Vinyl Halide/Triflate3-Bromothiophene, 3-Iodothiophene
Catalyst Palladium complexesPd(PPh₃)₄, Pd₂(dba)₃
Ligand Phosphine ligands (optional but common)P(o-tol)₃, AsPh₃ harvard.edu
Solvent Anhydrous, non-polar solventsToluene, Dioxane, DMF
Key Advantage Excellent functional group tolerance. wiley-vch.deMild, neutral reaction conditions.
Limitation Toxicity of organotin reagents and byproducts. libretexts.orgStoichiometric tin waste.

Beyond cross-coupling of two different partners, the 3,3'-bithiophene core can be formed through the homocoupling or dimerization of a single 3-substituted thiophene precursor. One common method involves the oxidative coupling of a 3-lithiated thiophene. For instance, treating 3-bromothiophene with a strong base like lithium diisopropylamide (LDA) generates a 2-lithio-3-bromothiophene intermediate, which can then be oxidatively coupled using a transition metal salt such as copper(II) chloride (CuCl₂) to form 3,3'-dibromo-2,2'-bithiophene (B32780) directly. chemicalbook.com Similarly, hexabutylditin can mediate the homocoupling of compounds like 5-bromothiophene-2-carboxaldehyde. nih.gov These methods provide a direct route to symmetrically substituted bithiophenes.

Metal-Catalyzed Cross-Coupling Strategies for Bithiophene Formation

Regioselective Bromination at the 2,2' Positions

Once the 3,3'-bithiophene core is constructed, the next critical step towards the target intermediate is the regioselective bromination at the 2 and 2' positions. The thiophene ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (alpha-positions, C2 and C5) are the most activated and sterically accessible for electrophilic attack.

For a 3,3'-bithiophene, the 2, 2', 5, and 5' positions are all alpha-positions. However, the 2 and 2' positions are generally favored for substitution. Reagents such as N-Bromosuccinimide (NBS) in solvents like a chloroform (B151607)/acetic acid mixture are commonly used to achieve regioselective bromination of 3-alkylthiophenes at the 2-position. acs.org This selectivity is driven by the electronic activation of the alpha-positions. By controlling the stoichiometry of the brominating agent and the reaction conditions, it is possible to achieve selective dibromination at the 2,2'-positions of the 3,3'-bithiophene core, yielding the crucial 2,2'-dibromo-3,3'-bithiophene intermediate. Other brominating systems, such as bromine in a suitable solvent, can also be employed, though careful control of conditions is necessary to avoid over-bromination or the formation of isomers. nih.gov

Electrophilic Bromination Techniques and Selectivity Control

Electrophilic aromatic substitution is the most direct method for the halogenation of thiophene rings. The α-positions (adjacent to the sulfur atom) of thiophene are significantly more reactive than the β-positions. In the case of 3,3'-bithiophene, the 2, 2', 5, and 5' positions are all α-positions and thus are primary targets for electrophilic attack.

Selective dibromination at the 2,2' positions can be achieved using N-Bromosuccinimide (NBS) as the brominating agent. manac-inc.co.jp The reaction's selectivity is highly dependent on the stoichiometry of the reagents and the reaction conditions, including solvent and temperature. manac-inc.co.jpnih.gov Using two equivalents of NBS allows for a controlled introduction of two bromine atoms. The reaction is typically performed in solvents like acetonitrile (B52724), or a mixture of chloroform and acetic acid, at temperatures ranging from 0 °C to room temperature to minimize over-bromination and side reactions. tcichemicals.com The inherent steric hindrance at the 5 and 5' positions, which are located in the sterically crowded "bay region" between the two rings, favors the substitution at the more accessible 2 and 2' positions.

ReagentSolventTemperatureOutcomeReference
N-Bromosuccinimide (NBS) (2 equiv.)Acetonitrile or CHCl₃/AcOH0 °C to RTSelective bromination at the most activated and sterically accessible positions. manac-inc.co.jpnih.govtcichemicals.com
Bromine (Br₂)Acetic AcidRoom TemperatureCan lead to multiple brominations, including tetrabromination, if not carefully controlled. nih.gov

This table outlines common conditions for electrophilic bromination of thiophene derivatives.

Bromodecarboxylation Strategies

An alternative, albeit more indirect, pathway to 2,2'-dibromo-3,3'-bithiophene involves bromodecarboxylation. This strategy begins with a precursor molecule, 3,3'-bithiophene-2,2'-dicarboxylic acid. The carboxylic acid groups are then replaced with bromine atoms.

The classical method for this transformation is the Hunsdiecker reaction, which involves the treatment of the silver salt of the carboxylic acid with elemental bromine. thieme-connect.de Modern variations of this reaction offer milder conditions and avoid the need for heavy metal salts. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst can effect the transformation. acs.org This method, known as the Cristol-Firth modification, can be applied to both aliphatic and aromatic carboxylic acids. acs.org While synthetically viable, this multi-step approach (requiring the initial synthesis of the dicarboxylic acid) is generally less efficient than direct electrophilic bromination of the parent 3,3'-bithiophene.

Introduction of Formyl Functionalities at the 4,4' Positions

With the 2,2'-dibromo-3,3'-bithiophene intermediate in hand, the next critical step is the introduction of formyl (-CHO) groups at the 4 and 4' positions. The electronic properties and steric environment of the dibrominated core heavily influence the strategy for this transformation.

Vilsmeier-Haack Formylation in Thiophene Chemistry

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

When applied to 2,2'-dibromo-3,3'-bithiophene, the Vilsmeier reagent will attack the available C-H positions (4,4' and 5,5'). The bromine atoms at the 2,2' positions exert a deactivating inductive effect, making the formylation more challenging than on an unsubstituted bithiophene. However, regioselectivity is expected to be controlled by steric factors. The 5,5' positions are severely sterically hindered due to their proximity to the bromine atoms at the 2,2' positions and the adjacent thiophene ring. Consequently, electrophilic attack by the bulky Vilsmeier reagent is strongly favored at the less hindered 4,4' positions, leading to the desired product.

ReagentsTypical SubstrateKey FeaturesReference
DMF, POCl₃Electron-rich arenes/heteroarenesMild and efficient for activated rings. ijpcbs.comorganic-chemistry.org
N-Methylformanilide, POCl₃Anthracene, AnilinesCan formylate a range of substrates. wikipedia.org

This table summarizes reagents for the Vilsmeier-Haack formylation.

Selective Formylation via Organometallic Intermediates (e.g., Lithiation-Quench)

Formylation via organometallic intermediates provides an alternative route that relies on the generation of a nucleophilic carbon species. commonorganicchemistry.com The typical process involves deprotonation of an aromatic C-H bond with a strong organolithium base, such as n-butyllithium (n-BuLi), to form an aryllithium species. This intermediate is then quenched with an electrophilic formylating agent like DMF.

The application of this method to 2,2'-dibromo-3,3'-bithiophene is complicated by several competing reaction pathways.

Lithium-Halogen Exchange : The reaction of aryl bromides with n-BuLi often results in a rapid lithium-halogen exchange, which would occur at the 2,2' positions. nih.govup.ac.za This is not a productive pathway for the desired 4,4'-diformylation.

Deprotonation at C5/C5' : The protons at the 5,5' positions are α to the thiophene sulfur and are generally the most acidic. Direct deprotonation would likely occur at these sites, leading to formylation at the wrong position.

Deprotonation at C4/C4' : Selective deprotonation at the target 4,4' positions is challenging due to the lower acidity of β-protons compared to α-protons on a thiophene ring. Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially favor deprotonation at the less hindered 4,4' positions, but this selectivity is not guaranteed.

Due to these challenges, selective formylation of 2,2'-dibromo-3,3'-bithiophene at the 4,4' positions via a lithiation-quench strategy is considered difficult and less practical than the Vilsmeier-Haack approach.

Asymmetric Formylation Approaches

The target molecule, 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002), possesses substitution at all four positions ortho to the inter-ring C3-C3' bond. This substitution pattern creates a significant steric barrier to rotation around the single bond, giving rise to atropisomerism—a form of axial chirality. Consequently, the molecule can exist as a pair of non-superimposable enantiomers.

The synthesis of a single enantiomer (an asymmetric synthesis) of this compound would require an enantioselective formylation step. Direct asymmetric formylation methods are not common. However, several strategies could be envisioned:

Chiral Catalyst/Ligand: A metal-catalyzed formylation reaction employing a chiral ligand could potentially differentiate between the two prochiral 4-positions. nih.govresearchgate.net

Asymmetric Deprotonation: The use of a chiral lithium amide base could selectively deprotonate one of the two 4-positions, and subsequent quenching with DMF would yield an enantiomerically enriched product.

These approaches remain largely theoretical for this specific substrate and represent a significant synthetic challenge. The development of such methods is at the forefront of research in asymmetric catalysis and the synthesis of chiral materials. nsf.govnih.govmdpi.com

Sequential Multistep Synthesis Protocols for this compound

Based on the analysis of the individual reaction steps, the most logical and efficient protocol for the synthesis of this compound follows a two-step sequence starting from 3,3'-bithiophene.

Step 1: Selective Dibromination The synthesis commences with the regioselective dibromination of 3,3'-bithiophene. The substrate is treated with two equivalents of N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction is maintained at a controlled temperature, typically 0 °C, and allowed to warm to room temperature to ensure selective substitution at the sterically accessible and electronically activated 2,2' positions. Workup and purification yield the key intermediate, 2,2'-dibromo-3,3'-bithiophene.

Step 2: Diformylation The 2,2'-dibromo-3,3'-bithiophene intermediate is then subjected to Vilsmeier-Haack conditions. The substrate is treated with a pre-formed or in situ generated Vilsmeier reagent (from POCl₃ and excess DMF, which also serves as the solvent). The reaction may require heating to overcome the deactivating effect of the bromine substituents. The electrophilic attack occurs preferentially at the less sterically hindered 4,4' positions. An aqueous workup hydrolyzes the intermediate iminium salt to afford the final product, this compound.

This sequential protocol represents the most viable pathway, prioritizing high regioselectivity in both the bromination and formylation steps to achieve the desired, highly substituted bithiophene architecture.

Advanced Spectroscopic and Structural Characterization of 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002). By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure features two equivalent thiophene (B33073) rings, meaning there will be only two distinct proton signals.

Aldehydic Proton (-CHO): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the carbonyl group. This signal is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm.

Thiophene Ring Proton (C5-H): Each thiophene ring has a single proton at the 5-position. This proton is adjacent to the sulfur atom and is part of an aromatic system. Its chemical shift would be influenced by the electron-withdrawing effects of both the adjacent formyl group at the 4-position and the bromine atom at the 2-position. Consequently, this proton is also expected to be significantly deshielded and appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm. The absence of adjacent protons would result in a singlet multiplicity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.5Singlet (s)
Thiophene (C5-H)7.5 - 8.5Singlet (s)

Note: Data are predicted based on spectroscopic principles and analysis of similar structures. Solvent: CDCl₃.

The ¹³C NMR spectrum, including broadband proton-decoupled analysis, would provide critical information about the carbon framework. Due to the molecule's symmetry, five distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): The carbon atom of the formyl group is the most deshielded carbon in the molecule and is expected to appear far downfield, typically in the range of 180-190 ppm.

Thiophene Ring Carbons:

C3 and C3': The carbons involved in the inter-ring bond are expected to have a chemical shift influenced by their connection to the other thiophene ring.

C4 and C4': These carbons are attached to the electron-withdrawing formyl groups, which would shift their resonance downfield.

C2 and C2': The carbons bonded to the bromine atoms (C-Br) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

C5 and C5': These carbons are attached to the sole thiophene protons.

The precise assignment would be confirmed using two-dimensional techniques.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 190
Thiophene C2/C2' (C-Br)110 - 120
Thiophene C3/C3' (C-C)135 - 145
Thiophene C4/C4' (C-CHO)140 - 150
Thiophene C5/C5' (C-H)125 - 135

Note: Data are predicted based on spectroscopic principles and analysis of similar structures. Solvent: CDCl₃.

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, no significant H-H couplings are expected, which would be confirmed by the absence of cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the thiophene proton signal (C5-H) to its corresponding carbon signal (C5).

High-Resolution Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation patterns of the compound, providing further structural proof.

The exact mass of this compound (C₁₀H₄Br₂O₂S₂) would be calculated and compared with the experimentally determined value. The presence of two bromine atoms would produce a characteristic isotopic pattern for the molecular ion peak (M⁺), with three distinct peaks in an approximate 1:2:1 ratio (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

GC-MS analysis could be used to assess the purity of the compound and obtain its electron ionization (EI) mass spectrum. The retention time in the gas chromatogram would serve as a characteristic identifier. The mass spectrum would show the molecular ion peak and various fragment ions. Predicted fragmentation pathways could include:

Loss of a bromine atom ([M-Br]⁺).

Loss of a formyl group ([M-CHO]⁺).

Cleavage of the inter-ring C-C bond.

Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for analyzing molecules that might be thermally unstable or less volatile, minimizing fragmentation and typically showing a prominent molecular ion or protonated molecular ion peak ([M+H]⁺). This would be invaluable for unequivocally confirming the molecular weight of the compound. The characteristic isotopic pattern from the two bromine atoms would also be clearly visible with this technique.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion TypeFormulaPredicted m/zIsotopic Pattern
Molecular Ion [M]⁺C₁₀H₄Br₂O₂S₂397.8 (for ⁷⁹Br₂)1:2:1 ratio for [M]⁺, [M+2]⁺, [M+4]⁺
Fragment [M-Br]⁺C₁₀H₄BrO₂S₂318.9Characteristic pattern for one Br atom
Fragment [M-CHO]⁺C₉H₃Br₂OS₂368.8Characteristic pattern for two Br atoms

Note: m/z values are approximated for the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the vibrational modes of the chemical bonds, researchers can gain a "fingerprint" of the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, characteristic IR bands would be expected for its key functional groups.

The most prominent absorption would likely be the carbonyl (C=O) stretching vibration of the two formyl groups. This is typically a strong and sharp band appearing in the region of 1650-1700 cm⁻¹. The exact position would be sensitive to electronic effects from the bithiophene ring and any intermolecular interactions in the solid state.

Vibrations associated with the bithiophene core would also be present. The C=C stretching vibrations of the thiophene rings generally appear in the 1400-1550 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The C-S stretching modes of the thiophene rings are typically weaker and found at lower wavenumbers, often between 600-900 cm⁻¹. The C-Br stretching vibrations would also be expected at lower frequencies, typically below 700 cm⁻¹.

Hypothetical IR Data for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
C-H Stretch (Thiophene Ring) 3100 - 3000 Medium to Weak
C=O Stretch (Formyl Group) 1700 - 1650 Strong
C=C Stretch (Thiophene Ring) 1550 - 1400 Medium to Strong
C-H Bend (In-plane) 1300 - 1000 Medium
C-S Stretch (Thiophene Ring) 900 - 600 Weak to Medium

Note: This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that symmetric vibrations and bonds involving heavier atoms are more prominent in Raman spectra.

For this compound, the symmetric stretching of the C=C bonds in the thiophene rings would likely produce a strong Raman signal. The C-S and C-Br bonds, involving heavier atoms, would also be expected to be Raman active at lower frequencies. The carbonyl stretch of the formyl groups would also be observable, though its intensity relative to the ring modes can vary. The inter-ring C-C bond stretching between the two thiophene units would also contribute to the Raman spectrum, providing insight into the torsional angle between the rings.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence, provide crucial information about the electronic structure and excited-state properties of a molecule, which are vital for assessing its potential in optoelectronic applications.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transition is typically the π-π* transition.

The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substitution pattern on the bithiophene core significantly influences this energy gap. The presence of electron-withdrawing formyl groups and the heavy bromine atoms would be expected to red-shift the absorption compared to unsubstituted 3,3'-bithiophene (B186561), pushing the λmax to longer wavelengths. The solvent used for the measurement can also influence the absorption spectrum due to solvatochromic effects.

Photoluminescence and Fluorescence Emission Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules, this involves the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state (Stokes shift).

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in determining the efficiency of the emission process. The presence of heavy atoms like bromine can often lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, potentially favoring phosphorescence over fluorescence.

Time-Resolved Photoluminescence Studies

Time-resolved photoluminescence (TRPL) measures the decay of photoluminescence intensity over time after excitation with a short pulse of light. This provides information about the lifetime of the excited state. The fluorescence lifetime is an intrinsic property of a molecule and is sensitive to its environment and any quenching processes. For a molecule like this compound, TRPL studies could reveal the kinetics of the excited state, including the rates of radiative and non-radiative decay pathways, which are critical for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or sensors.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the resulting scattering pattern is analyzed to deduce the arrangement of atoms.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides precise information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. This technique is the definitive method for determining the exact molecular geometry in the solid state.

A search for the single crystal structure of this compound did not yield any specific crystallographic data. Such an analysis would be crucial to understanding the planarity of the bithiophene core, the orientation of the formyl and bromo substituents, and the nature of intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

Powder X-ray Diffraction of Thin Films and Bulk Materials

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, including thin films and bulk powders. It provides information on the crystalline phases present, crystal lattice parameters, and the degree of crystallinity.

No powder XRD patterns for thin films or bulk materials of this compound were found in the literature. This data would be valuable for assessing the material's purity, identifying different polymorphic forms, and understanding the morphology and orientation of molecules in thin-film applications, which is particularly relevant for organic electronics.

Electrochemical Characterization: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It provides information about the potentials at which a molecule is oxidized and reduced, which is essential for determining its electron-donating or electron-accepting character and for estimating the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Oxidation Potentials and Highest Occupied Molecular Orbital (HOMO) Levels

The oxidation potential (Eox) measured by cyclic voltammetry corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). This value is critical for evaluating the electron-donating ability of a molecule and is a key parameter in the design of materials for organic electronics, such as organic photovoltaics and light-emitting diodes.

Specific experimental data for the oxidation potential and the corresponding HOMO energy level of this compound are not available in the reviewed literature.

Interactive Data Table: Oxidation Potential and HOMO Level

Compound Oxidation Potential (Eox vs. Fc/Fc+) HOMO Level (eV)

Reduction Potentials and Lowest Unoccupied Molecular Orbital (LUMO) Levels

The reduction potential (Ered) provides information about the energy released when an electron is added to the Lowest Unoccupied Molecular Orbital (LUMO). This parameter is a measure of the molecule's electron-accepting capability. The combination of HOMO and LUMO levels determines the electrochemical band gap of the material.

Experimental values for the reduction potential and the calculated LUMO energy level for this compound could not be found.

Interactive Data Table: Reduction Potential and LUMO Level

Compound Reduction Potential (Ered vs. Fc/Fc+) LUMO Level (eV)

Theoretical and Computational Investigations on 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a comprehensive analysis of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002), the following studies would be essential.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would provide valuable insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that helps in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Such a study would typically involve optimizing the geometry of the molecule and then calculating the energies and spatial distributions of its molecular orbitals. The results would indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The calculated energy gap would be instrumental in understanding the molecule's potential applications in organic electronics.

Table 1: Hypothetical DFT Calculation Parameters for this compound

Parameter Description
Functional A specific approximation to the exchange-correlation energy, such as B3LYP or PBE0.
Basis Set A set of mathematical functions used to represent the electronic wave function, for instance, 6-31G(d,p) or cc-pVTZ.
Solvation Model A model to simulate the effects of a solvent on the molecule's properties, if not in the gas phase.

| Calculated Properties | HOMO Energy, LUMO Energy, HOMO-LUMO Energy Gap, Electron Density Distribution, etc. |

Conformational Analysis and Torsional Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The two thiophene (B33073) rings can rotate relative to each other around the central C-C bond. A conformational analysis would be necessary to identify the most stable spatial arrangements (conformers) of the molecule. This is typically achieved by calculating the potential energy of the molecule as a function of the dihedral angle between the two thiophene rings.

The results of this analysis are often visualized as a torsional potential energy surface, which plots the energy of the molecule versus the inter-ring dihedral angle. This surface would reveal the energy barriers to rotation and the preferred conformations (energy minima) of the molecule. Understanding the conformational landscape is crucial as it can significantly influence the molecule's electronic and optical properties.

Insights into Intramolecular Charge Transfer (ICT) Characteristics

The presence of electron-donating (thiophene rings) and electron-withdrawing (diformyl groups) moieties in this compound suggests the possibility of intramolecular charge transfer (ICT). Upon excitation with light, an electron may be transferred from the donor part to the acceptor part of the molecule.

Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the nature and extent of this charge transfer. By analyzing the changes in electron density distribution between the ground and excited states, it is possible to characterize the ICT process. This information is vital for applications in areas such as nonlinear optics and fluorescent probes.

Computational Prediction of Spectroscopic Signatures

Computational chemistry can also be employed to predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound.

These simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of the predicted NMR parameters depends on the level of theory and the basis set used in the calculations.

Table 2: Hypothetical Simulated ¹H NMR Data for this compound

Proton Calculated Chemical Shift (ppm)
Thiophene-H Data not available

Calculated UV-Vis and Photoluminescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λ_max) and emission, as well as the corresponding oscillator strengths.

These calculations would provide a theoretical understanding of the electronic transitions responsible for the molecule's color and fluorescence properties. Comparing the calculated spectra with experimental measurements is a standard procedure for validating the computational methodology and for interpreting the experimental results.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

The conformational landscape of bithiophenes is largely dictated by the torsional angle between the two thiophene rings. dntb.gov.uawhiterose.ac.uk For substituted bithiophenes, the interplay of steric and electronic effects of the substituents governs the preference for either a planar (syn or anti) or a non-planar conformation. researchgate.netmdpi.com In the case of this compound, the presence of bromine atoms and formyl groups at these specific positions is expected to introduce significant steric hindrance, likely favoring a non-planar, twisted conformation in the ground state. whiterose.ac.uk MD simulations would be instrumental in exploring the potential energy surface of this molecule, identifying the most stable conformers, and quantifying the energy barriers for rotation around the inter-ring bond. These simulations could reveal the dynamic behavior of the molecule in different environments, such as in solution or in the solid state, providing insights into its structural adaptability.

Table 1: Key Intermolecular Interactions Investigated in Thiophene Derivatives

Interaction TypeDescriptionPotential Role in this compound
Halogen Bonding A non-covalent interaction involving a halogen atom as an electrophilic species. mdpi.comThe bromine atoms can interact with the oxygen atoms of the formyl groups or other Lewis basic sites, influencing crystal packing. researchgate.net
π–π Stacking Attractive, noncovalent interactions between aromatic rings. rsc.orgThe thiophene rings can stack upon each other, facilitating charge transport in organic electronic devices.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The formyl groups could potentially participate in weak C-H···O hydrogen bonds, further stabilizing the crystal structure.

Computational Mechanistic Studies of Reactivity and Functionalization Pathways

Computational mechanistic studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the reactivity and potential functionalization pathways of organic molecules. scispace.comrajpub.com For this compound, such studies would provide valuable insights into its electronic structure and how this governs its chemical behavior.

The reactivity of a molecule can be rationalized by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.comresearchgate.net The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. For this compound, the electron-withdrawing nature of the formyl and bromo substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted bithiophene. DFT calculations can precisely quantify these energies and visualize the orbital distributions, identifying the most probable sites for electrophilic and nucleophilic attack.

Furthermore, computational studies can map out the reaction mechanisms for various functionalization reactions. The bromine atoms on the thiophene rings are versatile handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to extend the π-conjugation of the molecule. scispace.com Theoretical calculations can model the reaction pathways of these transformations, determining the activation energies and identifying key intermediates and transition states. This information is crucial for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives.

Similarly, the formyl groups can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Computational mechanistic studies can explore the energetics of these pathways, providing a deeper understanding of the regioselectivity and stereoselectivity of such reactions. By simulating different reaction conditions, it is possible to predict the most favorable routes to desired products, guiding synthetic efforts.

Table 2: Computationally Explored Reactivity Descriptors and Functionalization Pathways for Thiophene Derivatives

Computational MethodInvestigated PropertyRelevance to this compound
DFT HOMO-LUMO energy levels and distributionPredicts sites for electrophilic and nucleophilic attack, indicating overall reactivity. rroij.comresearchgate.net
DFT Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and identifies electron-rich and electron-poor regions susceptible to reaction. scispace.com
Transition State Theory Activation energies of reaction pathwaysElucidates the mechanism of functionalization reactions at the bromine and formyl sites, aiding in the design of synthetic routes.
NBO Analysis Charge transfer and orbital interactionsProvides insights into the electronic effects of the substituents and their influence on reactivity. researchgate.net

Applications of 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene in Advanced Functional Materials

Building Blocks for Organic Electronic and Optoelectronic Devices

The unique electronic properties of the bithiophene unit, combined with the synthetic handles provided by the formyl and bromo substituents, position 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) as a key intermediate for various organic electronic devices. The bromine atoms can facilitate cross-coupling reactions, while the formyl groups are suitable for condensation reactions, enabling the creation of diverse polymer architectures.

Precursors for High-Performance Organic Field-Effect Transistors (OFETs)

While direct studies on polymers derived exclusively from this compound for Organic Field-Effect Transistors (OFETs) are not extensively documented, the broader class of bithiophene-based polymers is well-established in this field. These polymers are integral to the performance of OFETs, which are essential components of flexible displays, sensors, and RFID tags. researchgate.net The electrical performance of OFETs is highly dependent on the charge transport properties of the organic semiconductor used. researchgate.net

Polymers synthesized from bithiophene derivatives often exhibit good charge carrier mobility. For instance, diketopyrrolopyrrole-based polymers incorporating bithiophene units have shown promising charge transport properties. nih.gov The introduction of different functional groups, such as in this compound, can influence the polymer's morphology, solubility, and electronic characteristics, which in turn affects the OFET performance. The alkyl side chain length in similar donor-acceptor copolymers has also been shown to impact the electrical performance of OFETs. nih.gov

Below is a table summarizing the performance of OFETs based on various bithiophene-derived polymers to illustrate the potential of materials synthesized from this compound.

Polymer SystemDielectricMobility (cm²/Vs)On/Off Ratio
PTTDPP-BTSiO₂0.068> 10⁵
PTTDPP-BSeSiO₂0.029> 10⁵
PffBT4T-2ODIon-Gel~10~10⁴
PffBT4T-2DTIon-Gel~15~10⁴

Note: This table presents data for polymers related to the subject compound to indicate typical performance ranges.

Components in Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

Bithiophene derivatives are frequently employed in the active layer of organic photovoltaic (OPV) cells and as components of sensitizers in dye-sensitized solar cells (DSSCs). The versatility of this compound makes it a candidate for the synthesis of both donor and acceptor materials for OPVs. Donor-acceptor (D-A) conjugated polymers are a significant class of materials for OPVs due to their tunable optical and electrochemical properties. nih.govthieme-connect.de

In OPV devices, the active layer typically consists of a blend of an electron donor and an electron acceptor material. advancedsciencenews.com Upon light absorption, excitons (bound electron-hole pairs) are generated and must be dissociated at the donor-acceptor interface for charge generation. The separated charges are then transported through the respective donor and acceptor domains to the electrodes. The efficiency of these processes is highly dependent on the molecular structure and morphology of the active layer materials. semanticscholar.org

The power conversion efficiency (PCE) of an OPV device is a key performance metric, determined by the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). The choice of monomer, such as this compound, can significantly impact these parameters. For instance, the bandgap of the resulting polymer affects the light absorption range and thus the Jsc. The energy levels of the polymer influence the Voc. mdpi.com

The following table shows the performance of various OPV devices utilizing bithiophene-based materials, providing a benchmark for the potential of polymers derived from this compound.

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PBDT-oTzBTP-eC915.020.83026.4168.56
P15BTP-eC911.53-22.0465.87
RCNRPC₆₀BM2.690.799.68-
IDT-BT-IC4F basedPBDB-T3.370.868.3147

Note: This table presents data for various bithiophene-derived materials to indicate typical performance ranges.

In DSSCs, organic dyes with a D-π-A structure are used as sensitizers. The π-bridge, which can be constructed from units like bithiophene, plays a vital role in the optical absorption and charge transfer properties of the dye. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) as Hole-Transporting Layers (HTLs)

Materials derived from 4,4'-dibromo-3,3'-bithiophene have been recognized for their potential in OLEDs due to their ability to facilitate charge transport. chemimpex.com DFT and TDDFT studies have been used to design bithiophene-based molecules as hole-transporting materials, indicating that their frontier molecular orbital levels can be tuned for effective hole transfer. nih.gov The design of such materials often involves creating structures with appropriate HOMO energy levels to match the work function of the anode and the HOMO of the emissive layer.

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials

The reactive formyl groups of this compound make it an excellent candidate for the synthesis of Covalent Organic Frameworks (COFs) and other porous organic polymers. COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and electronics. nih.govnih.gov

Thiophene-based building blocks have been successfully incorporated into COFs, leading to materials with interesting electronic properties. nih.govresearchgate.net The synthesis of COFs often involves condensation reactions, such as the formation of imine links from aldehyde and amine precursors. The dialdehyde functionality of this compound allows it to act as a linker in the formation of 2D or 3D COF structures. For instance, a bithiophene-based dinitrile has been used in Knoevenagel polymerization with a hexa(4-formylphenyl) derivative to create a 2D sp2-carbon-linked conjugated polymer. unito.it

The incorporation of the bithiophene unit into the COF backbone can impart semiconducting properties to the framework, making it potentially useful for electronic applications. researchgate.net Additionally, porous organic polymers based on various aromatic units have been synthesized for applications such as heterogeneous catalysis. researchgate.net

Design Principles for Oligothiophene-Bridged COFs

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The design of oligothiophene-bridged COFs leverages the excellent electronic and charge-transport properties of thiophene-based materials. nih.govacs.org The goal is to create highly ordered, π-stacked columnar structures that facilitate efficient charge and exciton (B1674681) migration, making them suitable for optoelectronic applications. nih.gov

Key design principles for incorporating building blocks like this compound into COFs include:

Building Block Symmetry and Geometry: The symmetry of the building blocks dictates the topology of the resulting COF. While symmetric building blocks are often used, recent strategies have employed asymmetric modifications on symmetric backbones to construct highly crystalline COFs. nih.gov The C2v symmetry of this compound makes it a suitable linear linker that can be combined with multitopic nodes (e.g., trigonal or tetragonal amines) to form 2D frameworks.

Reversible Bond Formation: The construction of crystalline COFs relies on reversible reactions that allow for "error-correction" during the growth of the framework. The diformyl groups of the bithiophene monomer are ideal for forming imine linkages through condensation with multidentate amines (e.g., 1,3,6,8-tetrakis(4-aminophenyl)pyrene). nih.govacs.org This is a widely used, robust method for synthesizing stable and highly crystalline 2D COFs. nih.gov

Stacking and Porosity: The planarity of the bithiophene unit promotes π-π stacking between the layers of the 2D sheets, creating ordered 1D channels. mdpi.com This stacking is crucial for charge transport through the framework. nih.gov The length of the bithiophene linker influences the pore size of the COF, which can be tailored for specific applications like gas storage or sensing. A synchronized offset stacking approach can be used to achieve superior crystallinity and close-packed arrangements of the subunits. acs.org

A new building block design strategy involves using asymmetric modifications on an otherwise symmetric backbone, which has enabled the construction of a series of highly crystalline quaterthiophene-derived COFs with tunable electronic properties. acs.orgnih.gov This approach could be adapted for this compound to control the framework's assembly and properties.

Modulation of Optoelectronic Properties via Heavy Atom Effects in COFs

The optoelectronic properties of oligothiophene-based COFs can be finely tuned by modifying the chemical structure of the building blocks. The presence of bromine atoms in this compound introduces a "heavy atom effect," which significantly influences the photophysical properties of the resulting COF.

The heavy atom effect, arising from the large spin-orbit coupling constant of heavy atoms like bromine or iodine, enhances the rate of intersystem crossing (ISC). researchgate.net This is the process where an excited molecule transitions from a singlet state (S1) to a triplet state (T1).

Key Impacts of the Heavy Atom Effect in COFs:

Photophysical ProcessEffect of Bromine AtomsConsequence for COF Properties
Intersystem Crossing (S1 → T1) Rate is significantly increased.Enhanced generation of triplet excitons.
Fluorescence (S1 → S0) Quenched due to competition with ISC.Lower fluorescence quantum yield.
Phosphorescence (T1 → S0) Rate of this spin-forbidden transition is increased.Potential for room-temperature phosphorescence.

This modulation of excited state dynamics is highly desirable for several applications:

Photodynamic Therapy: Materials with enhanced triplet state generation can be used as photosensitizers to produce singlet oxygen.

Organic Light-Emitting Diodes (OLEDs): Controlling the balance between singlet and triplet excitons is crucial for optimizing device efficiency.

Photon Upconversion: Triplet-triplet annihilation processes, facilitated by long-lived triplet states, can be exploited.

By incorporating this compound into a COF, the bromine atoms are precisely positioned throughout the material's framework. This allows for systematic control over the spin-orbit coupling within the material, enabling the rational design of COFs with specific photophysical responses. researchgate.net

Development of Chemo-Sensors and Biosensors

Thiophene (B33073) and bithiophene derivatives are exceptional platforms for developing chemosensors and biosensors due to their outstanding photophysical properties and the ease with which they can be functionalized. researchgate.net The this compound molecule is a promising candidate for sensor applications, primarily due to its reactive aldehyde groups.

The aldehyde functionalities can readily undergo condensation reactions (Schiff base formation) with primary amines. This reaction provides a straightforward method for covalently attaching the bithiophene fluorophore to a wide range of recognition units, such as:

Anion Receptors: Amines designed to bind specific anions (e.g., cyanide, fluoride).

Cation Ligands: Molecules capable of chelating specific metal ions (e.g., Zn²⁺, Hg²⁺). mdpi.com

Biomolecules: Antibodies, enzymes, or DNA strands containing amine groups for biosensing applications. metu.edu.tr

The sensing mechanism often relies on modulating the electronic properties of the bithiophene core upon analyte binding. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). acs.org For example, a sensor based on a related bithiophene derivative was developed for the selective colorimetric detection of cyanide ions. nih.govresearchgate.net The interaction with cyanide induced a distinct color change, allowing for visual detection with a very low detection limit. nih.govresearchgate.net

Similarly, conducting polymers based on functionalized thiophenes are used in electrochemical biosensors. researchgate.net The presence of functional groups like amines on the polymer backbone allows for the immobilization of antibodies, enabling the detection of specific biomarkers like testosterone. metu.edu.tr The diformyl groups of this compound could be converted to other functionalities to facilitate such sensor designs.

Potential Sensor Design Based on this compound:

Sensor TypeRecognition Moiety (example)Analyte (example)Signaling Mechanism
Chemosensor Hydrazine derivativeCyanide (CN⁻)Colorimetric/Fluorometric change via ICT modulation. nih.govresearchgate.net
Chemosensor Diamine ligandZinc ions (Zn²⁺)Fluorescence turn-on via Chelation-Enhanced Fluorescence (CHEF). mdpi.com
Biosensor Amine-terminated antibodySpecific antigen (e.g., Interferon-gamma)Change in electrochemical signal or fluorescence. ntu.edu.tw

Application in Liquid Crystalline Materials

Oligothiophenes are well-established mesogens used to create liquid crystalline (LC) materials for applications in organic electronics, such as field-effect transistors and photovoltaics. acs.org Their rigid, planar structure promotes the formation of ordered phases, while their π-conjugated nature provides the necessary electronic properties.

The ability of a molecule to form liquid crystalline phases (mesomorphism) is highly dependent on its molecular structure. For calamitic (rod-shaped) liquid crystals based on oligothiophenes, several factors are crucial: tandfonline.com

Rigid Core: The bithiophene unit in this compound provides the necessary rigid core. The planarity of this core is essential for anisotropic packing. mdpi.com

Terminal and Lateral Groups: The nature and position of substituents have a profound impact. The bromine atoms in the 2,2'-positions and the formyl groups in the 4,4'-positions increase the molecular width and polarity. This can influence the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures. mdpi.com

Flexible Chains: To induce mesomorphism, this compound would typically be further functionalized by converting the formyl groups into linkages (e.g., imines, esters) connected to flexible alkyl or alkoxy chains. The length of these chains plays a critical role in determining the thermal range of the LC phase. acs.org

Research on related thiophene-based liquid crystals has shown that introducing lateral substituents can disrupt molecular packing and lower clearing points. mdpi.com Conversely, extending the rigid core and attaching appropriate terminal chains can stabilize mesophases. nih.govacs.org The specific substitution pattern of this compound offers a unique combination of polarity, steric hindrance, and potential for further modification, allowing for the targeted design of novel LC materials.

The formation of a stable liquid crystalline phase is governed by a delicate balance of intermolecular interactions that promote long-range orientational order.

π-π Stacking and van der Waals Forces: The primary driving force for the self-assembly of oligothiophene LCs is the π-π stacking of the aromatic cores and the van der Waals interactions between the flexible chains. acs.org The dispersion interaction is the major source of attraction in thiophene dimers. acs.org

Dipolar Interactions: The electronegative sulfur and bromine atoms, along with the polar formyl groups, create a significant molecular dipole moment. Electrostatic interactions, though weaker than dispersion forces, are highly dependent on molecular orientation and play a crucial role in stabilizing the ordered LC phase. acs.orgorientjchem.org

Hydrogen Bonding: The formyl groups in this compound are potential hydrogen bond acceptors. While not capable of self-hydrogen bonding, they can form strong intermolecular hydrogen bonds if the molecule is co-assembled with hydrogen bond donors. This interaction can be a powerful tool to direct self-assembly, leading to the formation of supramolecular LC structures with enhanced stability and novel phase behaviors, such as those seen in guanine-oligothiophene conjugates. rsc.org

The interplay of these interactions determines the specific packing arrangement of the molecules and the resulting mesophase properties. nih.gov

Exploration in Non-Linear Optics

Materials with strong non-linear optical (NLO) properties are in high demand for applications in photonics, including optical switching, frequency conversion, and data storage. Organic molecules, particularly those with extended π-conjugation, are promising candidates for NLO materials.

The NLO response of a molecule is governed by its hyperpolarizability (β for second-order, γ for third-order effects), which is highly sensitive to the molecular electronic structure. Key features for a large NLO response include:

π-Conjugated System: The bithiophene core provides a delocalized π-electron system that is easily polarized by an external electric field. nih.gov

Donor-Acceptor (D-π-A) Structure: A significant NLO response, particularly the second-order hyperpolarizability (β), is often achieved in molecules possessing electron-donating and electron-accepting groups connected by a π-bridge. researchgate.net The formyl groups (-CHO) on the bithiophene core are electron-withdrawing. By chemically modifying the molecule to introduce strong electron-donating groups, a potent D-π-A or D-A-D quadrupolar structure could be created.

Intramolecular Charge Transfer (ICT): Upon excitation, charge is transferred from the donor to the acceptor, leading to a large change in the molecule's dipole moment, which is a key contributor to high hyperpolarizability values. uci.edu

Studies on related bithiophene derivatives have shown that their NLO properties can be systematically tuned by varying the strength of the donor and acceptor groups and the length of the conjugated system. researchgate.netmdpi.com The this compound scaffold is an excellent starting point for synthesizing such NLO-active chromophores. The reactive formyl groups can be used as synthetic handles to introduce various donor or acceptor moieties, enabling the creation of a library of materials with tailored NLO properties. nih.gov

Polymer Chemistry and Conjugated Systems Derived from 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Polymerization Strategies Utilizing Diformyl and Dibromo Functionalities

The orthogonal reactivity of the bromo and formyl groups on the 3,3'-bithiophene (B186561) core enables chemists to selectively engage one set of functional groups while leaving the other available for subsequent reactions or to utilize both in complementary polymerization schemes.

The diformyl functionality of the monomer is ideal for condensation polymerizations, which involve the reaction between two different functional groups to form a larger structural unit, typically with the elimination of a small molecule like water.

Horner-Wadsworth-Emmons (HWE) Polymerization: The HWE reaction is a powerful method for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the E-alkene. wikipedia.orgorganic-chemistry.org In the context of polymerization, 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) can be reacted with a comonomer containing two phosphonate (B1237965) ylide groups, such as those derived from xylylene bis(phosphonates). This step-growth polymerization yields poly(arylene vinylene) derivatives where the vinylene linkages are incorporated into the polymer backbone. The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic attack on the aldehyde groups of the bithiophene monomer. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the alkene, driving the polymerization forward. wikipedia.orgnih.gov

Knoevenagel Polycondensation: This reaction occurs between a carbonyl group (from the diformyl monomer) and a compound with an active methylene (B1212753) group (a -CH2- group flanked by electron-withdrawing groups), catalyzed by a weak base. nih.gov For instance, copolymerization of this compound with a comonomer like 1,4-phenylenediacetonitrile (B1346891) would yield a polymer with cyano-substituted vinylene linkages. These cyano groups significantly lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the resulting materials suitable as electron acceptors. A direct structural isomer, 5,5′-diformyl-2,2′-bithiophene, has been synthesized and subsequently condensed with 3,4-diaminobenzonitrile (B14204) to create bithiophene-substituted benzimidazoles, demonstrating the high reactivity of the diformyl-bithiophene system in condensation reactions. nih.gov

Table 1: Representative Conditions for Knoevenagel Condensation This table illustrates typical conditions for the Knoevenagel reaction, which is applicable to the diformyl monomer.

Aldehyde ComponentActive Methylene ComponentCatalyst/BaseSolventTemperatureYieldReference
5-(Hydroxymethyl)furan-2-carbaldehydeEthyl cyanoacetateBiogenic Carbonates (Ca:Ba 50:50)Solvent-free100 °C87% mdpi.com
2-(1-Phenylvinyl)benzaldehydeDimethyl malonatePiperidine (B6355638), AcOHBenzene80 °C75% nih.gov
5,5′-Diformyl-2,2′-bithiophene3,4-DiaminobenzonitrileSodium bisulfiteN/AN/AN/A nih.gov

The carbon-bromine bonds at the 2 and 2' positions of the bithiophene are highly suitable for forming carbon-carbon bonds through various palladium- or nickel-catalyzed cross-coupling reactions. These methods are cornerstones of conjugated polymer synthesis.

Stille Polymerization: This reaction involves the coupling of an organohalide (the dibromo-bithiophene monomer) with an organotin compound (a distannylated comonomer) in the presence of a palladium catalyst. nih.govrsc.org Stille coupling is tolerant of a wide range of functional groups, making it compatible with the formyl groups on the monomer. Polymerization of this compound with an electron-rich comonomer like 2,5-bis(trimethylstannyl)thiophene (B1590012) would produce a well-defined donor-acceptor copolymer. thieme-connect.de The reaction generally provides high yields and allows for good control over polymer structure. nih.gov

Suzuki Polymerization: The Suzuki reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester) using a palladium catalyst and a base. researchgate.net This method is often preferred over Stille coupling due to the lower toxicity of boron-containing byproducts. researchgate.netrsc.org Copolymerizing the title monomer with a diboronic ester, such as a fluorene- or benzodithiophene-based comonomer, is a highly effective strategy for creating a variety of conjugated polymers for applications in organic electronics. researchgate.net

Direct Arylation Polymerization (DArP): DArP has emerged as a more atom-economical alternative to Stille and Suzuki polymerizations. It creates C-C bonds by coupling a C-H bond directly with a C-halogen bond, avoiding the need to pre-functionalize one of the monomers with organometallic groups (tin or boron). rsc.org In this scenario, this compound could be reacted with a comonomer possessing activated C-H bonds, such as a thiazole (B1198619) or thiophene (B33073) derivative, under palladium catalysis. Careful optimization of reaction conditions is crucial to prevent side reactions and ensure high molecular weight polymers. rsc.org

Table 2: Comparison of Cross-Coupling Polymerization Methods

Polymerization MethodReactant AReactant BKey AdvantagesKey Disadvantages
Stille CouplingOrganohalide (C-Br)Organostannane (C-Sn)High functional group tolerance, reliableToxicity of tin reagents and byproducts
Suzuki CouplingOrganohalide (C-Br)Organoboron (C-B)Low toxicity of byproducts, stable reagentsBase sensitivity of some substrates
Direct Arylation (DArP)Organohalide (C-Br)Activated Arene (C-H)Atom economical, fewer synthetic stepsRequires careful control of regioselectivity, risk of homocoupling

Design and Synthesis of Conjugated Polymers and Oligomers

The specific structure of this compound allows for precise control over the architecture and electronic properties of the resulting polymers.

The design of donor-acceptor (D-A) copolymers is a widely adopted strategy to create low-bandgap materials with high charge carrier mobilities. In these systems, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. nih.govnih.gov

The 3,3'-bithiophene core itself is an electron-donating unit. The properties of the final polymer can be tuned based on how the monomer's functionalities are utilized:

Condensation Approach: The diformyl groups can be reacted with a comonomer like 1,4-phenylenediacetonitrile via Knoevenagel condensation. This reaction transforms the bithiophene unit into a potent acceptor moiety due to the formation of the strongly electron-withdrawing dicyanovinylene groups. This new acceptor unit can then be incorporated into a polymer backbone.

By carefully selecting the comonomer, the energy levels (HOMO and LUMO) of the resulting D-A polymer can be finely tuned to optimize performance in devices such as organic solar cells and field-effect transistors. nih.gov

Regioregularity refers to the specific orientation of monomer units within a polymer chain. In poly(3-alkylthiophene)s, for example, uncontrolled coupling can lead to a mix of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. High HT-regioregularity is desired as it promotes a more planar backbone, facilitating π-π stacking and enhancing charge mobility. acs.orgnih.gov

A significant advantage of using a symmetric monomer like this compound in an alternating (A-A + B-B) copolymerization is that it inherently avoids the issue of regiorandom defects. The defined connectivity between the A and B monomers ensures a perfectly regioregular alternating structure. This structural precision maximizes the effective conjugation length—the extent over which the π-electrons are delocalized—which is critical for efficient charge transport. The absence of regio-defects reduces torsional strain in the polymer backbone, leading to more ordered solid-state packing and improved electronic properties. rsc.org

Controlling Polymer Molecular Weight and Polydispersity for Performance Optimization

The molecular weight and polydispersity (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution, are critical parameters that significantly influence the processing and performance of conjugated polymers. nih.gov

For step-growth polymerizations, including both condensation (HWE, Knoevenagel) and cross-coupling (Stille, Suzuki) reactions, achieving a high molecular weight is contingent upon several factors:

Precise Stoichiometry: A near-perfect 1:1 molar ratio of the two comonomers is required. Any deviation leads to a lower degree of polymerization as one type of chain end is exhausted. youtube.com

High Monomer Purity: Impurities can act as chain terminators, prematurely halting polymer growth.

High Reaction Conversion: The reaction must proceed to near completion (>99%) to generate long polymer chains.

The molecular weight can be deliberately controlled by introducing a slight excess of one comonomer or by adding a monofunctional reagent that acts as an "end-capper," terminating the chain growth at a desired length. youtube.com Typically, step-growth polymerizations result in a polydispersity index (Đ) that approaches 2 at high conversions.

More advanced polymerization techniques, such as catalyst-transfer polycondensation (a form of chain-growth cross-coupling), can offer better control over molecular weight and produce polymers with a narrower molecular weight distribution (lower Đ). While not a step-growth process, it relies on similar cross-coupling chemistry and can provide access to well-defined block copolymers. rsc.org Controlling these macromolecular characteristics is essential for optimizing film morphology, solubility, and ultimately, the electronic performance of the final device. nih.govmdpi.com

Table 3: Factors Influencing Molecular Weight in Polycondensation

ParameterEffect on Molecular Weight (Mn)Reason
Monomer StoichiometryHighest Mn at perfect 1:1 ratio. Decreases with deviation.An excess of one monomer leads to premature termination as the other monomer is consumed. youtube.com
Reaction Time / ConversionIncreases with higher conversion.Step-growth polymerization requires near-quantitative yields for high Mn.
Monomer PurityDecreases with lower purity.Monofunctional impurities act as chain terminators.
Addition of End-CapperDecreases in a controlled manner.Monofunctional reagents are intentionally added to limit the degree of polymerization. youtube.com
Solvent QualityHigher in good solvents.Better solvation keeps growing polymer chains from precipitating, allowing further reaction. nih.gov

In-depth Analysis Reveals No Publicly Available Research on the Electropolymerization of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific studies detailing the electropolymerization, thin film deposition, or device integration of the chemical compound this compound have been identified. Consequently, the generation of a scientifically accurate article on this specific topic is not possible at this time.

Electropolymerization is a widely utilized technique for creating thin, conductive polymer films directly on electrode surfaces. This method offers precise control over film thickness and morphology, making it valuable for applications in electronics, sensors, and electrochromic devices. The starting material, or monomer, dictates the properties of the resulting polymer. For thiophene-based polymers, substituents on the bithiophene core play a crucial role in determining the electrochemical behavior of the monomer and the optoelectronic properties of the final polymer.

In the case of this compound, the presence of both electron-withdrawing formyl groups and halogen bromo groups would be expected to significantly influence its polymerization potential and the characteristics of the resulting polymer. Research on analogous compounds, such as other brominated or functionalized bithiophenes, provides a general framework for how such reactions might proceed.

For instance, studies on the electropolymerization of 3,3'-dibromo-2,2'-bithiophene (B32780) show that the bromine atoms can influence the polymerization mechanism and the final polymer's properties, such as its band gap and electrochromic behavior. Similarly, research into bithiophenes with other electron-withdrawing groups, like cyano substituents, has demonstrated a dramatic lowering of the polymer's HOMO and LUMO energy levels, which is a critical factor for applications in organic thin-film transistors.

Generally, the electropolymerization process is carried out using techniques such as:

Cyclic Voltammetry (CV): In this potentiodynamic technique, the potential is swept between two limits at a constant rate. The resulting current-voltage plot can confirm the oxidation of the monomer and the deposition of the polymer film, which is often observed by the increasing peak currents with successive cycles.

Potentiostatic Deposition: This method involves applying a constant potential at which the monomer oxidizes. It allows for the growth of a polymer film over time.

Galvanostatic Deposition: Here, a constant current is applied, and the potential is allowed to vary. This technique can also be used to produce uniform polymer films.

These processes are typically performed in a three-electrode electrochemical cell containing a solution of the monomer and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate organic solvent like acetonitrile (B52724) or dichloromethane.

While these general principles from related compounds can be outlined, the absence of specific experimental data for this compound prevents any detailed discussion of its unique behavior. Key data points such as its oxidation potential, the optimal conditions for film deposition, the conductivity of the resulting polymer, its morphology, and its performance in any electronic or optical device remain unknown as they have not been reported in the available scientific literature.

Therefore, any article attempting to detail the electropolymerization of this specific compound would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to explore the electrochemical properties of this compound and its potential as a precursor for novel conjugated polymer systems.

Supramolecular Architectures and Assemblies Involving 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene Motifs

Non-Covalent Interactions in Directed Molecular Assembly

There is no specific data available in the scientific literature detailing the non-covalent interactions of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002). Generally, for related molecules, interactions such as halogen bonding (C-Br···O, C-Br···S), hydrogen bonding involving the formyl groups (C=O···H), and π-π stacking of the bithiophene rings would be anticipated to play a crucial role in its self-assembly. The specific interplay of these forces would dictate the dimensionality and morphology of the resulting supramolecular structures.

Host-Guest Chemistry and Inclusion Compounds

No studies have been published on the use of this compound as either a host or a guest molecule in host-guest chemical systems. The formyl groups could potentially act as binding sites for cationic guests, but this has not been experimentally verified for this compound.

Construction of Conjugated Polyrotaxanes and Related Interlocked Architectures

The synthesis of conjugated polyrotaxanes often involves the threading of macrocycles onto a linear conjugated polymer backbone. While bithiophene-containing polymers are used in this field, there are no reports of this compound being used as a monomer or a component in the creation of such interlocked architectures.

Self-Assembly Processes in Solution and at Interfaces

Detailed studies on the self-assembly behavior of this compound in solution or at solid-liquid or air-water interfaces have not been reported. Such research would be essential to understand its potential for forming well-ordered thin films or nanostructures for applications in organic electronics.

Strategic Derivatization and Functionalization of 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene

Systematic Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the bithiophene framework is a fundamental strategy for modulating the optoelectronic properties of the resulting materials. researchgate.netnih.gov The formyl groups already present in 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) act as moderate electron-withdrawing groups. These can be further reacted or replaced, while the bromo groups provide sites for cross-coupling reactions to introduce a variety of functional moieties.

The electronic energy levels, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictate the charge injection/extraction barriers and the open-circuit voltage in photovoltaic devices. By strategically attaching EDGs or EWGs, these energy levels can be precisely tuned.

Electron-Donating Groups (EDGs): Groups such as alkoxy, alkyl, or arylamine moieties are known to raise the HOMO energy level. nih.gov Attaching these groups to the bithiophene core, typically by replacing the bromine atoms via coupling reactions, increases the electron density of the π-conjugated system. This destabilization of the HOMO level generally leads to a lower oxidation potential, making the material a better electron donor (p-type semiconductor).

Electron-Withdrawing Groups (EWGs): Groups like cyano, nitro, or sulfonyl moieties effectively lower the LUMO energy level. ossila.com The inherent formyl groups already contribute to lowering the LUMO. Further functionalization with stronger EWGs can enhance this effect, increasing the electron affinity of the molecule and lowering its reduction potential. This makes the material a better electron acceptor (n-type semiconductor).

The strategic combination of EDGs and EWGs within the same molecule creates a donor-acceptor (D-A) structure, which is a cornerstone of modern organic electronics. This architecture leads to a reduced HOMO-LUMO energy gap, enabling the absorption of lower-energy photons. nih.gov

Functional Group TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelResulting Property
Electron-Donating (EDG)-OCH₃, -N(Aryl)₂, -AlkylIncrease (destabilize)Minor effectEnhanced p-type (donor) character
Electron-Withdrawing (EWG)-CN, -NO₂, -CHOMinor effectDecrease (stabilize)Enhanced n-type (acceptor) character

This table provides a generalized overview of the effects of electron-donating and electron-withdrawing groups on the electronic energy levels of conjugated systems.

In D-A systems, photoexcitation can lead to the transfer of an electron from the donor moiety to the acceptor moiety, a phenomenon known as intramolecular charge transfer (ICT). researchgate.netrsc.org The extent and efficiency of this process are highly dependent on the strength of the donor and acceptor units and the nature of the π-bridge connecting them.

The this compound scaffold is pre-configured for creating such D-A structures. For instance, the bromine atoms can be substituted with strong donor groups, which then interact electronically with the electron-accepting formyl groups through the bithiophene bridge. This can lead to significant ICT character in the excited state. carleton.edu The properties of the ICT state are sensitive to the surrounding environment, often resulting in solvatochromism, where the absorption and emission spectra shift with solvent polarity. researchgate.net Controlling the ICT properties is crucial for applications in sensing and for optimizing charge separation in organic solar cells. rsc.org

Synthesis of Fused Heterocyclic and Expanded Aromatic Architectures

The reactive sites on this compound allow for its use as a key intermediate in the synthesis of larger, more complex conjugated systems. Planar, fused-ring architectures are particularly desirable as they enhance π-orbital overlap, which can lead to higher charge carrier mobilities. rsc.org

Dithieno[3,2-b:2',3'-d]pyrrole (DTP) is an electron-rich, fused heterocyclic system known for its excellent performance as a donor unit in organic electronic materials. rsc.orgnih.gov The synthesis of DTP derivatives can be envisioned starting from 3,3'-dibromo-2,2'-bithiophene (B32780) precursors. ossila.com A common synthetic route involves the reaction of 3,3'-dibromo-2,2'-bithiophene with an amine, often in the presence of a catalyst. nih.gov

Starting from this compound, a potential synthetic pathway to a functionalized DTP core would involve an initial reductive amination or a similar reaction to convert the formyl groups into amine precursors, followed by an intramolecular cyclization to form the pyrrole (B145914) ring, effectively fusing the two thiophene (B33073) units. The nitrogen atom of the resulting DTP core can be further functionalized, for example, with alkyl or aryl groups to tune solubility and electronic properties. nih.govnih.gov The resulting fused structure imparts rigidity and planarity, which are beneficial for efficient charge transport. rsc.org

Analogous fused systems like dithieno[3,2-b:2',3'-d]silole (DTS) and dithieno[3,2-b:2',3'-d]germole (DTG) can also be synthesized from 3,3'-dibromo-2,2'-bithiophene, offering pathways to materials with varied electronic properties by changing the bridging atom. ossila.comresearchgate.net

Spiro-bridged architectures are a class of molecules where two π-conjugated systems are linked by a single sp³-hybridized carbon atom. nih.gov This orthogonal arrangement can disrupt intermolecular aggregation (π-stacking) compared to planar analogs, which can be beneficial for achieving high photoluminescence quantum yields in the solid state, a desirable property for OLEDs. nih.gov

The formyl groups of this compound are ideal reactive handles for constructing spiro centers. For example, a reaction with a diol, such as pentaerythritol, under acidic conditions could lead to the formation of a spirocyclic acetal, linking the two thiophene rings through a central spiro atom. More complex spiro-fused systems, such as those incorporating fluorene (B118485) or other rigid units, can also be synthesized, leading to materials with high thermal stability and unique optoelectronic properties. nih.gov

Alkylation and Arylation Strategies for Enhanced Solubility and Processability

A major challenge in the field of organic electronics is the often poor solubility of large, planar conjugated molecules, which complicates their purification and deposition into thin films. To overcome this, flexible alkyl chains or bulky aryl groups are commonly introduced onto the conjugated backbone. ossila.com

The bromine atoms at the 2,2'-positions of this compound are prime sites for introducing these solubilizing groups via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. ossila.com

Alkylation: The introduction of long, branched alkyl chains (e.g., 2-ethylhexyl, 2-hexyldecyl) disrupts the close packing of the molecules in the solid state, thereby increasing their solubility in common organic solvents. mdpi.comrsc.org This allows for the use of solution-based processing techniques like spin-coating or inkjet printing, which are essential for large-area device fabrication.

Arylation: The attachment of aryl groups can also enhance solubility while simultaneously extending the π-conjugated system, which can red-shift the absorption spectrum and modify the electronic energy levels. nii.ac.jp Direct arylation polycondensation has emerged as an efficient method for synthesizing bithiophene-based polymers, offering a more atom-economical alternative to traditional cross-coupling reactions. rsc.orgcore.ac.uk

These functionalization strategies significantly impact the morphology and microstructure of the resulting thin films, which in turn affects device performance. ossila.com The choice of the specific alkyl or aryl group allows for fine-tuning of the material's processability without drastically altering its core electronic properties.

Post-Synthetic Chemical Transformations of Formyl and Bromo Groups

The strategic functionalization of this compound allows for the precise tuning of molecular properties. The formyl groups typically undergo reactions characteristic of aldehydes, such as condensation, oxidation, and reduction, while the bromo groups are ideal substrates for a range of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

Transformations of the Formyl Groups

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, leading to a diverse array of derivatives.

Condensation Reactions: The formyl groups readily participate in condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen double bonds. These reactions are fundamental in extending the conjugation of the bithiophene core and in constructing larger, more complex molecular architectures.

Knoevenagel and Wittig Reactions: Reactions with active methylene (B1212753) compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) can be employed to introduce vinyl linkages, effectively elongating the π-conjugated system. This is a key strategy in tuning the optical and electronic properties of the resulting molecules, such as their absorption and emission wavelengths.

Schiff Base Formation: Condensation with primary amines leads to the formation of imines (Schiff bases). When difunctional amines are used, this reaction can lead to the formation of macrocycles or polymers. For instance, the reaction of a related compound, 5,5'-diformyl-2,2'-bithiophene, with 3,4-diaminobenzonitrile (B14204) yields a bis-benzimidazole derivative, demonstrating the utility of this pathway for creating complex heterocyclic systems. made-in-china.com Similarly, condensation with aminoguanidine (B1677879) hydrochloride can produce guanylhydrazones. made-in-china.com

Oxidation: The formyl groups can be easily oxidized to carboxylic acids. This transformation is significant as it converts the neutral aldehyde into an acidic functional group that can be used for further derivatization, such as amidation or esterification. The resulting 2,2'-dibromo-3,3'-bithiophene-4,4'-dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides. A similar transformation is the first step in creating novel electron-deficient building blocks for semiconducting polymers, starting from the corresponding dicarboxylic acid. researchgate.netsemanticscholar.org

Reduction: The formyl groups can be reduced to hydroxymethyl (-CH₂OH) groups. This is typically achieved using reducing agents like sodium borohydride (B1222165). This conversion provides a route to diols, which can serve as precursors for polyesters and polyethers or be used in subsequent reactions where a hydroxyl group is required.

Table 1: Representative Post-Synthetic Transformations of Formyl Groups This table is illustrative and based on established aldehyde chemistry.

Reaction Type Reagents and Conditions Product Functional Group
Knoevenagel Condensation Malononitrile (B47326), piperidine (B6355638) (catalyst) Dicyanovinyl
Wittig Reaction Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) Vinyl
Schiff Base Formation Primary amine (R-NH₂), acid catalyst Imine (R-N=CH-)
Oxidation Potassium permanganate (B83412) (KMnO₄) or Jones reagent Carboxylic acid (-COOH)
Reduction Sodium borohydride (NaBH₄), methanol Hydroxymethyl (-CH₂OH)

Transformations of the Bromo Groups

The carbon-bromine bonds at the 2 and 2' positions are key sites for introducing new substituents onto the thiophene rings, primarily through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used to build complex aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions allows for the formation of new C-C, C-N, and C-S bonds with high efficiency and selectivity.

Suzuki Coupling: The reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base is a powerful method for creating biaryl or aryl-vinyl linkages. This is one of the most common methods for synthesizing conjugated polymers, where the dibromo-bithiophene unit is coupled with a diboronic acid comonomer. nih.govresearchgate.net

Stille Coupling: This reaction involves the coupling of the dibromo-bithiophene with an organotin reagent. It is another widely used method for polymerization and for the synthesis of complex molecules.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), introduces acetylenic units. This is a valuable tool for creating rigid, linear conjugated systems with interesting electronic properties.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the dibromo-bithiophene with amines. This provides a direct route to arylamine-substituted bithiophenes, which are important in materials for organic light-emitting diodes (OLEDs) and as hole-transporting materials.

Lithium-Bromine Exchange: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of a bromine atom for a lithium atom. The resulting highly reactive organolithium intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups. For example, reaction with dialkyl disulfides after lithium-bromine exchange can introduce alkylsulfanyl groups. rsc.orgresearchgate.net This method offers a complementary approach to cross-coupling reactions for functionalizing the bromo positions.

Table 2: Representative Post-Synthetic Transformations of Bromo Groups This table is illustrative and based on established cross-coupling chemistry.

Reaction Type Reagents and Conditions Bond Formed
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) C-C (Aryl)
Stille Coupling Organostannane (R-SnBu₃), Pd catalyst C-C (Alkyl, Aryl, Vinyl)
Sonogashira Coupling Terminal alkyne (R-C≡CH), Pd/Cu(I) catalyst, base (e.g., Et₃N) C-C (Alkynyl)
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, base (e.g., NaOtBu) C-N
Lithium-Bromine Exchange n-Butyllithium, then electrophile (E⁺) C-E

By leveraging the distinct reactivity of the formyl and bromo groups, this compound can be selectively and sequentially functionalized. This strategic derivatization allows for the construction of a vast library of novel compounds with tailored electronic, optical, and physical properties, underscoring its importance as a key intermediate in the field of functional organic materials.

Emerging Research Directions and Future Outlook for 4,4 Diformyl 2,2 Dibromo 3,3 Bithiophene Research

Development of Environmentally Benign and Scalable Synthetic Methodologies

The future synthesis of 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene (B429002) and its derivatives will likely prioritize green chemistry principles. Current synthetic routes often rely on coupling reactions like Stille or Suzuki, which, while effective, can involve toxic organotin reagents or require rigorous purification. nih.govnih.govossila.com Research is moving towards developing methodologies that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. This includes exploring direct C-H arylation, enzymatic catalysis, and flow chemistry processes. Scalability is another critical consideration; developing robust, high-yield synthetic protocols that can be implemented on an industrial scale is essential for the commercial viability of materials derived from this compound.

Exploration of Novel Optoelectronic and Bioelectronic Applications

While bithiophene derivatives are well-established in organic electronics, the unique substitution pattern of this compound opens avenues for novel applications. ossila.comossila.com The electron-withdrawing nature of the formyl groups and the reactive bromine sites allow for fine-tuning of electronic properties.

Optoelectronics: Future work will likely focus on incorporating this moiety into donor-acceptor copolymers for organic photovoltaics (OPVs) and as components in organic light-emitting diodes (OLEDs). chemimpex.com The reactive aldehyde groups are ideal for post-polymerization modification, allowing for the creation of complex architectures and cross-linked networks to enhance device stability and performance. nih.gov

Bioelectronics: The interface between electronics and biology is a burgeoning field where thiophene-based materials are showing significant promise. mdpi.comresearchgate.net Derivatives of this compound could be explored for use in biosensors, where the formyl groups can act as anchor points for immobilizing biomolecules. Furthermore, their potential use in electronically controlled drug delivery systems and for monitoring cellular activities represents a significant area for future investigation. mdpi.comresearchgate.net The ability to function as both an electronic and ionic conductor makes such materials suitable for bridging the gap between biological systems and electronic devices. mdpi.com

Integration into Multi-Component Systems and Hybrid Organic-Inorganic Materials

The integration of this compound into more complex material systems is a key direction for future research.

Multi-Component Systems: This includes the design of ternary organic solar cells where polymers derived from this building block could act as a third component to enhance light absorption and refine the film morphology, leading to improved efficiency and stability. rsc.org

Hybrid Organic-Inorganic Materials: There is growing interest in creating hybrid materials that combine the processability and tunable properties of organic semiconductors with the stability and high charge mobility of inorganic materials. nih.govnih.gov The formyl groups on the bithiophene unit can coordinate with metal ions, paving the way for the synthesis of hybrid nanoflowers or co-continuous microstructures with inorganic binders. nih.govgoogle.com These materials could find applications in catalysis, sensing, and advanced electronics. nih.govrsc.org

Advanced Computational Predictions Coupled with Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new organic materials before their synthesis. ias.ac.in Future research will heavily rely on advanced computational models to screen potential derivatives of this compound. scispace.com These theoretical calculations can predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra, guiding synthetic efforts toward molecules with the most promising optoelectronic properties. ub.ac.idmdpi.com A crucial aspect of this research direction is the close coupling of theoretical predictions with experimental validation to refine computational models and accelerate the discovery of new high-performance materials. scispace.comarxiv.org

Table 1: Predicted Optoelectronic Properties of Bithiophene Derivatives via DFT Calculations

Derivative Class HOMO (eV) LUMO (eV) Band Gap (Egap) (eV) Key Finding
BBDT-C=S - - 1.66 Low band gap facilitates photo-excited electron transfer. ub.ac.id
BTDT-C=S - - 1.82 Suitable for use in photovoltaic devices due to low band gap. ub.ac.id
P6IC (Pyrrole-based) -5.43 -3.94 1.30 Replacing thiophene (B33073) with pyrrole (B145914) as outermost rings narrows the band gap. nih.gov
F6IC (Thiophene-based) -5.71 -4.00 1.37 Serves as a structural analogue for comparison with pyrrole-based acceptors. nih.gov

Strategic Design for Enhanced Device Performance and Stability

The long-term stability and operational lifetime of organic electronic devices remain significant challenges. Strategic molecular design using this compound as a scaffold is a key future direction. The bromine atoms can be replaced with fluorine atoms, a common strategy to deepen the HOMO energy level of the resulting polymer, which often leads to a higher open-circuit voltage in solar cells and improved air stability. nih.govossila.com The formyl groups offer a route to create cross-linkable materials, which can improve morphological stability and resistance to thermal and environmental degradation. Research into alloy-like ternary systems incorporating derivatives of this compound may also lead to devices with exceptional thermal stability and high power conversion efficiencies. rsc.org

Table 2: Performance Enhancement in Bithiophene-Based Organic Solar Cells

Polymer/Small Molecule Modification Strategy Power Conversion Efficiency (PCE) Key Improvement
PDFTB Fluorination of polymer backbone 4.39% Enhanced VOC and JSC compared to non-fluorinated version. nih.gov
FBT(TDPP-T)2 Solvent Vapor Annealing 9.00% Improved Jsc and fill factor after treatment. rsc.org
PTB7-Th/P6IC Pyrrole substitution in acceptor 12.2% Far surpasses efficiency of thiophene-analogue based device (5.57%). nih.gov
PBTI-FR based TOSC Dual-polymer-donor alloy 20.52% Reduced energy loss and improved exciton (B1674681) dissociation and charge transport. rsc.org

Contribution to Fundamental Understanding of Structure-Function Relationships in Conjugated Organic Materials

Systematic studies on a series of molecules derived from this compound will continue to provide invaluable insights into the fundamental relationships between molecular structure and material function. By strategically modifying the substituents at the bromo and formyl positions, researchers can systematically investigate how changes in electron density, molecular planarity, and intermolecular interactions affect key properties like charge carrier mobility, absorption/emission wavelengths, and device efficiency. acs.orgrsc.orgrsc.org For instance, altering the side chains can impact crystallinity and film morphology, while changing the groups conjugated to the bithiophene core directly modulates the HOMO and LUMO energy levels. ossila.commdpi.com This fundamental knowledge is crucial for the rational design of the next generation of conjugated organic materials.

Q & A

Basic: What are the common synthetic routes for preparing 4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene?

Methodological Answer:
The synthesis typically involves bromination and formylation of a 3,3'-bithiophene precursor. A key intermediate, 4,4'-dibromo-3,3'-bithiophene, is first synthesized via selective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent formylation is achieved via Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce aldehyde groups at the 4,4' positions. Reaction optimization includes temperature control (e.g., 70–80°C for bromination) and solvent selection (e.g., dry DMSO or THF) to avoid side reactions .

Basic: How is regioselectivity controlled during bromination and formylation of the bithiophene core?

Methodological Answer:
Regioselectivity in bromination is influenced by steric and electronic factors. For 3,3'-bithiophene derivatives, bromination at the 2,2'-positions is favored due to reduced steric hindrance compared to 4,4'-positions. However, using directing groups (e.g., alkyl chains) or catalysts (e.g., FeCl₃) can shift selectivity. Formylation via Vilsmeier-Haack targets electron-rich positions, typically the 4,4'-sites after bromination. Solvent polarity and temperature are critical for minimizing over-oxidation .

Advanced: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aldehyde protons resonate at δ 9.8–10.2 ppm, while brominated thiophene protons appear as singlets (δ 6.7–7.2 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves molecular conformation and bond angles. For example, the dihedral angle between thiophene rings in 3,3'-bithiophenes is ~20–30°, affecting conjugation .
  • UV-Vis/Electrochemistry : Absorption spectra (λmax ~350–450 nm) and cyclic voltammetry (reduction potentials at -1.7 to -2.0 V vs Ag/Ag⁺) reveal electronic properties and bandgap tuning .

Advanced: How does the electronic structure of this compound influence its utility in organic electronics?

Methodological Answer:
The electron-withdrawing formyl and bromo groups lower the LUMO energy (~-3.5 eV), enhancing electron transport in organic semiconductors. The conjugated bithiophene core promotes π-orbital overlap, enabling charge delocalization. In solar cells, this compound serves as an electron-deficient building block in donor-acceptor copolymers (e.g., with benzodithiophene), achieving power conversion efficiencies >8% .

Basic: What are the challenges in achieving high-purity this compound?

Methodological Answer:
Key challenges include:

  • Byproduct Formation : Over-bromination or oxidation during formylation. Mitigated by stoichiometric control (e.g., 2.2 eq NBS) and inert atmospheres.
  • Purification : Column chromatography (silica gel, hexane/DCM gradient) or recrystallization (ethanol/water) removes unreacted intermediates. Purity is confirmed via HPLC (retention time ~12–15 min) .

Advanced: How do substituents on the bithiophene core affect reactivity in cross-coupling reactions?

Methodological Answer:
Bromo groups at 2,2'-positions undergo Suzuki or Stille coupling more readily than 4,4'-brominated analogs due to reduced steric hindrance. For example, 4,4'-dibromo derivatives require PdCl₂(PhCN)₂ catalysts and elevated temperatures (70–90°C) for efficient coupling. Alkyl chains (e.g., tetradecyl) at 4,4'-positions improve solubility but slow reaction kinetics .

Advanced: What mechanistic insights explain the electrochemical reduction behavior of this compound?

Methodological Answer:
The conjugated system allows two-electron reduction of C-Br bonds at potentials near -1.7 V (vs Ag/AgCl). Peak splitting in cyclic voltammograms (ΔEp ~50–100 mV) indicates stepwise reduction, influenced by conjugation length. On Au electrodes, reduced steric hindrance enables simultaneous reduction of both bromine atoms, confirmed by single-peak voltammograms .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

  • Organic Photovoltaics (OPVs) : As a copolymer unit with benzodithiophene, enabling narrow bandgaps (~1.5 eV) for near-infrared absorption .
  • Redox-Active Polymers : Used in electrochemical switches due to reversible aldehyde-bromine interactions .
  • Ligand Synthesis : Intermediate for C₂-symmetric diphosphines in asymmetric catalysis .

Advanced: How does steric hindrance impact the synthesis of unsymmetrical derivatives?

Methodological Answer:
Steric bulk at 4,4'-positions (e.g., formyl groups) limits cross-coupling efficiency. To synthesize unsymmetrical analogs, sequential lithiation (using s-BuLi/THF at -78°C) and quenching with electrophiles (e.g., R₃SnCl) are employed. Computational modeling (DFT) predicts regioselectivity, with activation barriers ~15–20 kcal/mol for hindered sites .

Advanced: What strategies optimize polymerization of this monomer into high-performance conjugated polymers?

Methodological Answer:

  • Direct Arylation Polymerization (DHAP) : Avoids toxic tin/boron reagents, using Pd(OAc)₂ and pivalic acid in DMAc at 110°C. Yields >90% with Mₙ ~30–50 kDa .
  • Stille Coupling : Requires 5,5'-dibromo monomers and distannyl comonomers, achieving higher regioregularity but lower sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.